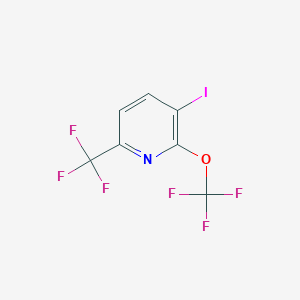
3-Iodo-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine is a heterocyclic compound that features both iodine and trifluoromethyl groups attached to a pyridine ring
Méthodes De Préparation
The synthesis of 3-Iodo-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine typically involves the introduction of iodine and trifluoromethyl groups onto a pyridine ring. One common method involves the use of trifluoromethylation reagents and iodination reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction parameters to ensure consistent product quality.
Analyse Des Réactions Chimiques
3-Iodo-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and specific solvents. The major products formed depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
3-Iodo-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: It can be used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism by which 3-Iodo-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine exerts its effects depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In pharmaceuticals, its mechanism of action would depend on the molecular targets and pathways it interacts with, which could include enzymes, receptors, or other biological molecules.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-Iodo-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine include other halogenated pyridines and trifluoromethyl-substituted pyridines These compounds share some chemical properties but differ in their reactivity and applications
Propriétés
Formule moléculaire |
C7H2F6INO |
|---|---|
Poids moléculaire |
356.99 g/mol |
Nom IUPAC |
3-iodo-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H2F6INO/c8-6(9,10)4-2-1-3(14)5(15-4)16-7(11,12)13/h1-2H |
Clé InChI |
UYOLAXMGQXPFKS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1I)OC(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(1-Methyl-4-nitro-1H-pyrazol-5-yl)-8-oxa-4-azabicyclo[5.1.0]octane](/img/structure/B14797788.png)
![2-[(3aR,7aR)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4,7-dioxo-2,3,3a,5,6,7a-hexahydro-1H-pyrrolo[3,2-c]pyridin-6-yl]acetic acid](/img/structure/B14797796.png)
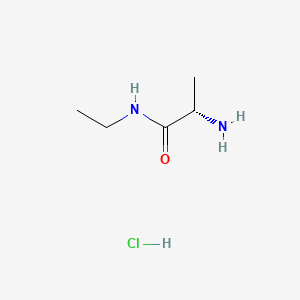
![6-Amino-1,2,5,6,7,7a-hexahydropyrrolo[1,2-c]imidazol-3-one](/img/structure/B14797808.png)
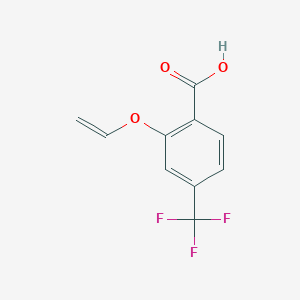
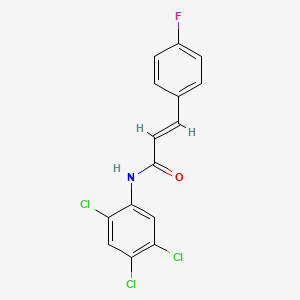
![N-{[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B14797829.png)
![N-(2,5-dimethylphenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B14797838.png)
![4-[[2,5-dimethoxy-4-(methylsulfamoyl)phenyl]diazenyl]-3-hydroxy-N-(2-oxobenzimidazol-5-yl)naphthalene-2-carboxamide](/img/structure/B14797841.png)
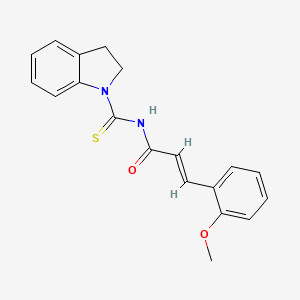
![6-[[1-(Cyclopropanecarbonyl)pyrrolidin-3-yl]methyl]-5-[4-[4-(1-methylpyrazol-4-yl)phenyl]phenyl]-4,6-diazaspiro[2.4]hept-4-en-7-one](/img/structure/B14797856.png)
![9-Chloro-2-({5-[3-(Dimethylamino)propyl]-2-Methylpyridin-3-Yl}amino)-5,7-Dihydro-6h-Pyrimido[5,4-D][1]benzazepine-6-Thione](/img/structure/B14797862.png)
![2-[(4aR)-4a-methyl-8-methylidene-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]propan-2-ol](/img/structure/B14797867.png)
methanone](/img/structure/B14797870.png)
